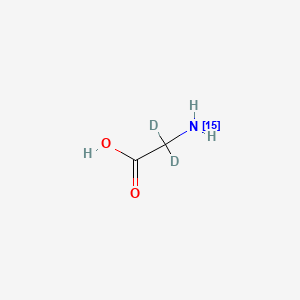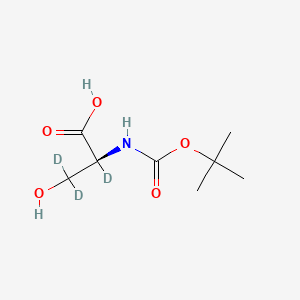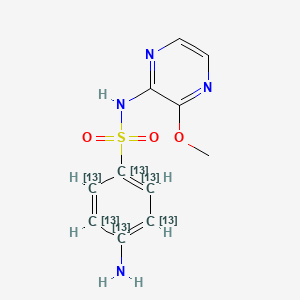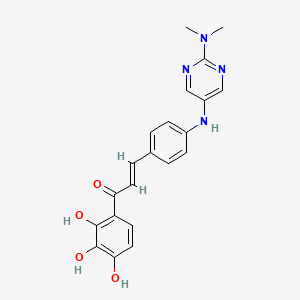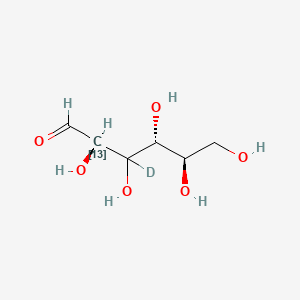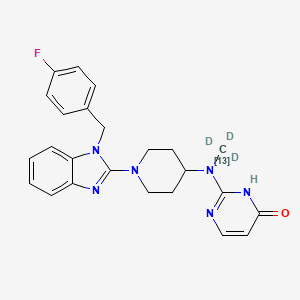
Mizolastine-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mizolastine-13C,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Mizolastine, which is a second-generation non-sedating antihistamine used to treat symptoms of allergic rhinoconjunctivitis and urticaria . The isotopic labeling with carbon-13 and deuterium makes this compound particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mizolastine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Mizolastine molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. The reaction conditions typically involve the use of deuterated solvents and carbon-13 labeled reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive isotopically labeled reagents .
Análisis De Reacciones Químicas
Types of Reactions: Mizolastine-13C,d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Aplicaciones Científicas De Investigación
Mizolastine-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Mizolastine in the body.
Drug Metabolism: Used to trace the metabolic pathways and identify metabolites of Mizolastine.
Biological Studies: Used in studies involving histamine H1 receptor antagonism and its effects on allergic reactions.
Industrial Applications: Used in the development of new antihistamine drugs and formulations.
Mecanismo De Acción
Mizolastine-13C,d3 exerts its effects by selectively antagonizing peripheral histamine H1 receptors. This prevents histamine from binding to its receptors, thereby inhibiting the histamine-induced symptoms of allergic reactions, such as itching, swelling, and redness . Additionally, this compound inhibits the release of histamine from mast cells and the migration of neutrophils, further contributing to its antiallergic properties .
Comparación Con Compuestos Similares
Mizolastine: The non-labeled parent compound.
Cetirizine: Another second-generation non-sedating antihistamine.
Loratadine: A second-generation antihistamine with similar uses.
Uniqueness: Mizolastine-13C,d3 is unique due to its isotopic labeling with carbon-13 and deuterium, which makes it particularly valuable in scientific research. The isotopic labeling allows for precise tracing and quantification in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C24H25FN6O |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-(trideuterio(113C)methyl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32)/i1+1D3 |
Clave InChI |
PVLJETXTTWAYEW-KQORAOOSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 |
SMILES canónico |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)


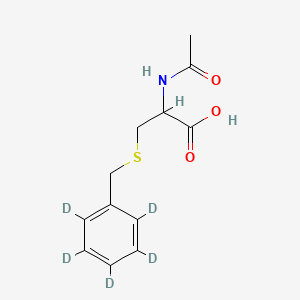
![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
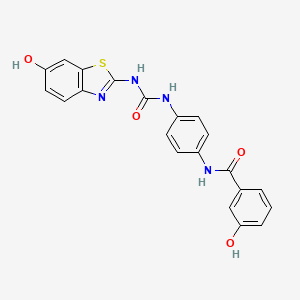
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)

![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
